molecular formula C12H20ClNO B12712176 Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride CAS No. 92722-93-5

Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride

Katalognummer: B12712176
CAS-Nummer: 92722-93-5
Molekulargewicht: 229.74 g/mol
InChI-Schlüssel: VNGCUASVACQRAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride is a synthetic organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a phenethylamine backbone with specific substitutions, including a methoxy group and trimethyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with phenethylamine as the core structure.

    Methoxylation: Introduction of a methoxy group (-OCH3) at the 2-position of the phenethylamine ring.

    Methylation: Addition of methyl groups (-CH3) at the N, alpha, and 5-positions.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Phenethylamine, 2-methoxy-N,alpha,5-trimethyl-, hydrochloride can be compared with other similar compounds in the phenethylamine class:

    Phenethylamine: The parent compound with no substitutions.

    Methoxyphenethylamine: Phenethylamine with a methoxy group at different positions.

    Trimethylphenethylamine: Phenethylamine with methyl groups at different positions.

Uniqueness

The unique combination of methoxy and trimethyl substitutions in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

92722-93-5

Molekularformel

C12H20ClNO

Molekulargewicht

229.74 g/mol

IUPAC-Name

1-(2-methoxy-5-methylphenyl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-9-5-6-12(14-4)11(7-9)8-10(2)13-3;/h5-7,10,13H,8H2,1-4H3;1H

InChI-Schlüssel

VNGCUASVACQRAP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)CC(C)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.